![molecular formula C11H21N3O B1521015 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 89574-40-3](/img/structure/B1521015.png)
2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, commonly referred to as PP1, is a synthetic compound that has been used for a variety of scientific research applications. PP1 is a member of the piperazinone family, which consists of compounds that have a nitrogen-containing heterocyclic ring with an alkyl side chain. PP1 has been studied extensively due to its potential applications in drug synthesis, drug delivery, and biotechnology.
Aplicaciones Científicas De Investigación
Anticonvulsant and Antiepileptic Activity
A study by Rybka et al. (2017) reported the synthesis of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, including compounds related to 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, demonstrating potential as anticonvulsant agents. These compounds showed protective indices superior to well-known antiepileptic drugs and indicated a mechanism of action involving sodium and calcium channel blocking (Rybka et al., 2017).
Antiarrhythmic and Antihypertensive Effects
Kulig et al. (2010) synthesized novel arylpiperazines bearing a pyrrolidin-2-one fragment, closely related to the compound of interest. These compounds showed significant binding affinity for alpha1- and alpha2-adrenoceptors and demonstrated prophylactic antiarrhythmic and antihypertensive activities in animal models (Kulig et al., 2010).
Anti-Malarial Properties
Mendoza et al. (2011) evaluated piperazine and pyrrolidine derivatives for their ability to inhibit Plasmodium falciparum growth, finding that certain aryl-alcohol series compounds, structurally related to 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, exhibited significant antiplasmodial activity (Mendoza et al., 2011).
Potential Anticancer Activity
Kumar et al. (2013) investigated piperazine-2,6-dione derivatives, including structural analogs of the compound , for their anticancer activity. Some of these compounds showed promising results against various cancer cell lines, including breast, lung, and liver cancers (Kumar et al., 2013).
Synthesis Methods and Pharmaceutical Relevance
The synthesis and development of enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one, which shares structural similarities with the compound of interest, were explored by Kulig et al. (2009). These enantiomers displayed moderate potency as ligands for α1-adrenoreceptors, indicating pharmaceutical potential (Kulig et al., 2009).
Propiedades
IUPAC Name |
2-piperazin-1-yl-1-pyrrolidin-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-10(13-8-4-12-5-9-13)11(15)14-6-2-3-7-14/h10,12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOIQARFNNZHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655396 | |
Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one | |
CAS RN |
89574-40-3 | |
Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.